molecular formula C19H12O11S2 B14687658 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid CAS No. 31325-78-7

3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid

Cat. No.: B14687658
CAS No.: 31325-78-7
M. Wt: 480.4 g/mol
InChI Key: XCDIGHVLKCFRRX-UHFFFAOYSA-N
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Description

3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid typically involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the xanthene core structure. Subsequent sulfonation of the xanthene derivative with fuming sulfuric acid introduces the sulfonic acid groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, which have distinct properties and applications .

Scientific Research Applications

3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is extensively used in scientific research due to its fluorescent properties. Some key applications include:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and chromatography.

    Biology: Employed in cell imaging and tracking studies due to its ability to fluoresce under specific conditions.

    Medicine: Utilized in diagnostic assays and as a marker in various biomedical research applications.

    Industry: Applied in the manufacturing of fluorescent inks, paints, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to fluoresce. The molecular targets include various cellular components that can interact with the xanthene core, leading to fluorescence emission. The pathways involved often include energy transfer mechanisms that result in the emission of light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6,7-Trihydroxy-3-oxo-3H-xanthen-9-YL)benzene-1,2-disulfonic acid is unique due to its specific sulfonic acid groups, which enhance its solubility and reactivity compared to other xanthene dyes. This makes it particularly useful in aqueous environments and for applications requiring high solubility .

Properties

CAS No.

31325-78-7

Molecular Formula

C19H12O11S2

Molecular Weight

480.4 g/mol

IUPAC Name

3-(2,3,7-trihydroxy-6-oxoxanthen-9-yl)benzene-1,2-disulfonic acid

InChI

InChI=1S/C19H12O11S2/c20-11-4-9-15(6-13(11)22)30-16-7-14(23)12(21)5-10(16)18(9)8-2-1-3-17(31(24,25)26)19(8)32(27,28)29/h1-7,20-22H,(H,24,25,26)(H,27,28,29)

InChI Key

XCDIGHVLKCFRRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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